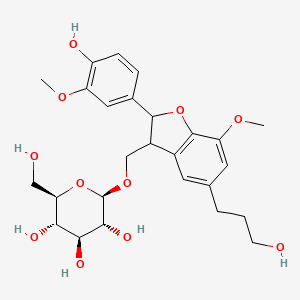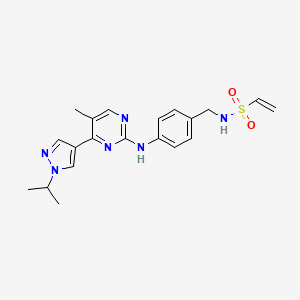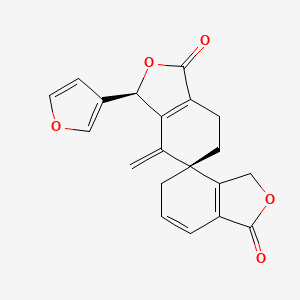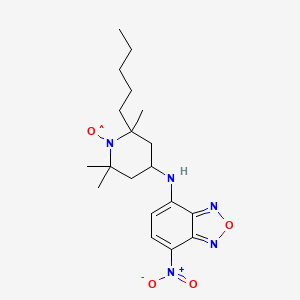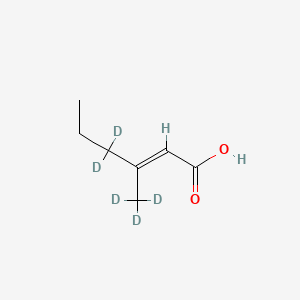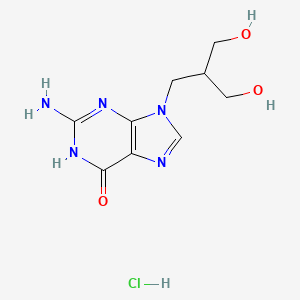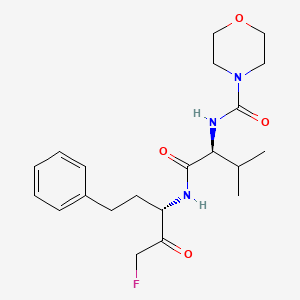
Cytarabine triphosphate (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytarabine triphosphate (trisodium) is a compound that serves as an active metabolite of cytarabine, a chemotherapeutic agent used primarily in the treatment of leukemia. It acts as a competitive inhibitor of DNA synthesis, making it a crucial component in cancer treatment regimens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytarabine triphosphate (trisodium) is synthesized through a series of phosphorylation reactions starting from cytarabine. The process involves the use of deoxycytidine kinase and other nucleotide kinases to convert cytarabine into its triphosphate form . The reaction conditions typically require an aqueous medium and controlled pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of cytarabine triphosphate (trisodium) often involves the use of bioreactors to maintain the necessary conditions for enzyme-mediated phosphorylation. The process is scaled up by optimizing the concentration of cytarabine and the enzymes involved, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cytarabine triphosphate (trisodium) primarily undergoes phosphorylation and deamination reactions. It is metabolized intracellularly into its active triphosphate form, which then inhibits DNA synthesis .
Common Reagents and Conditions
The phosphorylation reactions require nucleotide kinases and an aqueous medium with controlled pH. Deamination reactions involve cytidine deaminase, which converts cytarabine into its inactive form .
Major Products Formed
The major product formed from the phosphorylation of cytarabine is cytarabine triphosphate (trisodium). Deamination reactions produce uracil derivatives, which are biologically inactive .
Applications De Recherche Scientifique
Cytarabine triphosphate (trisodium) has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA synthesis and repair.
Biology: Researchers use it to investigate cellular responses to DNA damage and the role of nucleotide analogs in cell cycle regulation.
Medicine: It is a critical component in the treatment of leukemia and other hematologic malignancies.
Mécanisme D'action
Cytarabine triphosphate (trisodium) exerts its effects by incorporating into DNA during the S-phase of the cell cycle. This incorporation inhibits DNA polymerase, preventing DNA synthesis and repair. The compound also induces DNA fragmentation and chain termination, leading to cell death .
Comparaison Avec Des Composés Similaires
Cytarabine triphosphate (trisodium) is similar to other nucleoside analogs such as gemcitabine and decitabine. it is unique in its ability to inhibit DNA synthesis specifically during the S-phase of the cell cycle. This specificity makes it particularly effective in treating rapidly dividing cancer cells .
List of Similar Compounds
- Gemcitabine
- Decitabine
- Fludarabine
- Cladribine
Cytarabine triphosphate (trisodium) stands out due to its high efficacy in treating hematologic malignancies and its ability to predict chemosensitivity in leukemic blasts .
Propriétés
Formule moléculaire |
C9H13N3Na3O14P3 |
|---|---|
Poids moléculaire |
549.10 g/mol |
Nom IUPAC |
trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1 |
Clé InChI |
HZQKYJNQQBPWQM-DGKYPTGMSA-K |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
